Iolopride I-123

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

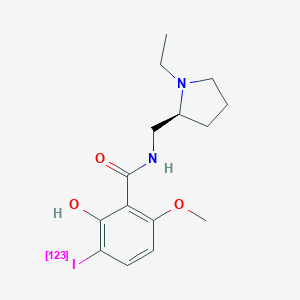

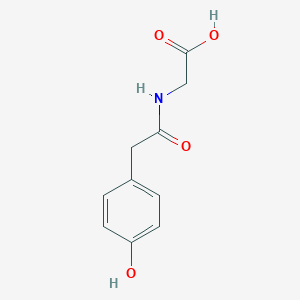

It is a dopamine antagonist that binds to dopamine D2/D3 receptors, allowing for the visualization of these receptors using single-photon emission computed tomography (SPECT) . This compound is particularly useful in differentiating Parkinson’s disease from other neurodegenerative diseases such as Lewy Body dementia and multiple system atrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IOLOPRIDE (123I) involves the iodination of iodobenzamide. The process typically includes the following steps:

Iodination: The introduction of iodine-123 into the benzamide structure.

Purification: The resulting compound is purified to remove any unreacted materials and by-products.

Radiolabeling: The purified compound is then labeled with iodine-123, a radioactive isotope.

Industrial Production Methods

Industrial production of IOLOPRIDE (123I) involves the use of cyclotrons to produce iodine-123. The iodine-123 is then incorporated into the benzamide structure through a series of chemical reactions. The process is carefully controlled to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

IOLOPRIDE (123I) undergoes several types of chemical reactions, including:

Substitution Reactions: The iodination process itself is a substitution reaction where an iodine atom replaces a hydrogen atom in the benzamide structure.

Oxidation and Reduction: These reactions may occur during the synthesis and purification processes to ensure the correct oxidation state of the iodine.

Common Reagents and Conditions

Iodine-123: The radioactive isotope used for labeling.

Solvents: Various organic solvents are used to facilitate the reactions.

Catalysts: Catalysts may be used to speed up the reactions and improve yield.

Major Products Formed

The major product formed from these reactions is IOLOPRIDE (123I) itself, which is then used for diagnostic imaging .

Scientific Research Applications

IOLOPRIDE (123I) has several scientific research applications, including:

Neurology: Used in SPECT imaging to study dopamine D2/D3 receptors in the brain, aiding in the diagnosis of Parkinson’s disease and other neurodegenerative disorders

Oncology: Helps in the visualization of neuroendocrine tumors such as pheochromocytoma and paraganglioma.

Pharmacology: Used in research to study the effects of various drugs on dopamine receptors.

Mechanism of Action

IOLOPRIDE (123I) exerts its effects by binding to dopamine D2/D3 receptors in the brain. This binding allows for the visualization of these receptors using SPECT imaging. The compound’s radioactive iodine-123 emits gamma rays, which are detected by the SPECT scanner, creating detailed images of the receptor distribution . This mechanism is particularly useful in differentiating between various neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Iofetamine (123I): Another radiopharmaceutical used for cerebral blood perfusion imaging.

Iodine-123: Used in various diagnostic applications, particularly in thyroid imaging.

Uniqueness of IOLOPRIDE (123I)

IOLOPRIDE (123I) is unique in its specific binding to dopamine D2/D3 receptors, making it particularly useful for neurological applications. Its ability to differentiate between Parkinson’s disease and other neurodegenerative disorders sets it apart from other similar compounds .

Properties

CAS No. |

113716-48-6 |

|---|---|

Molecular Formula |

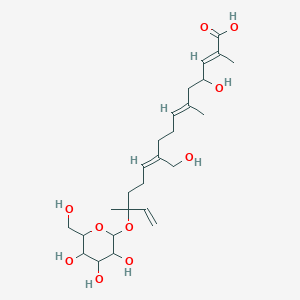

C15H21IN2O3 |

Molecular Weight |

400.24 g/mol |

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide |

InChI |

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4 |

InChI Key |

CANPFCFJURGKAX-SCBSARHOSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

Key on ui other cas no. |

113716-48-6 |

Synonyms |

123I-IBZM 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled 3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide IBZM N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)